5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane
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Overview
Description
5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane is a complex organic compound with the molecular formula C20H27F3O2 It is characterized by a dioxane ring substituted with a butyl group and a cyclohexyl ring bearing a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a diol with an appropriate aldehyde or ketone under acidic conditions.
Substitution with Butyl Group: The butyl group can be introduced via a Grignard reaction, where butyl magnesium bromide reacts with the dioxane ring.
Cyclohexyl Ring Formation: The cyclohexyl ring can be formed through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Trifluorophenyl Group: The trifluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using trifluorobenzene and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dioxane ring may also play a role in stabilizing the compound’s conformation and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- trans, trans-4-Butyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexyl)
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness
5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane is unique due to its combination of a dioxane ring, a butyl group, and a trifluorophenyl-substituted cyclohexyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
268550-43-2 |
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Molecular Formula |
C20H27F3O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane |
InChI |
InChI=1S/C20H27F3O2/c1-2-3-4-13-11-24-20(25-12-13)15-7-5-14(6-8-15)16-9-17(21)19(23)18(22)10-16/h9-10,13-15,20H,2-8,11-12H2,1H3 |
InChI Key |
ZTGMARPRWVDOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(OC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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